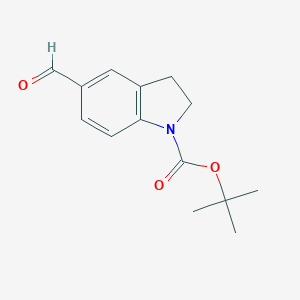

1-Boc-5-formylindoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-formyl-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-8-10(9-16)4-5-12(11)15/h4-5,8-9H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXALJGGFHGKPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619064 | |

| Record name | tert-Butyl 5-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879887-32-8 | |

| Record name | tert-Butyl 5-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Application of a Key Indole Intermediate: A Technical Guide to tert-butyl 5-formyl-1H-indole-1-carboxylate

Senior Application Scientist Note: The initial query for "1-Boc-5-formylindoline" did not yield a readily available, distinct CAS number or molecular weight in prominent chemical databases. This suggests the compound may be less common or referenced under a different nomenclature. However, the structurally related and widely utilized compound, tert-butyl 5-formyl-1H-indole-1-carboxylate (also known as 1-Boc-5-formylindole), is a critical reagent in medicinal chemistry. This guide will focus on this key intermediate, assuming it is the compound of interest for researchers and drug development professionals.

Core Compound Identification and Properties

tert-butyl 5-formyl-1H-indole-1-carboxylate is a versatile building block in organic synthesis, particularly valued in the construction of complex heterocyclic scaffolds for pharmaceutical applications. The presence of the Boc (tert-butoxycarbonyl) protecting group on the indole nitrogen enhances its stability and solubility, while the aldehyde functionality at the 5-position serves as a reactive handle for a multitude of chemical transformations.

| Identifier | Value |

| Chemical Name | tert-butyl 5-formyl-1H-indole-1-carboxylate |

| Synonyms | 1-Boc-5-formylindole, N-Boc-5-formylindole |

| CAS Number | 279256-09-6 |

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 245.27 g/mol |

Strategic Synthesis of 1-Boc-5-formylindole

The efficient synthesis of 1-Boc-5-formylindole is crucial for its application in drug discovery programs. A common and reliable method involves the protection of the indole nitrogen followed by formylation.

Boc Protection of Indole

The initial step involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). This protection strategy is vital as it deactivates the otherwise reactive N-H proton, preventing unwanted side reactions in subsequent steps and increasing the solubility of the indole core in organic solvents.

Vilsmeier-Haack Formylation

With the nitrogen protected, the subsequent formylation at the C5 position is often accomplished via the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent preferentially attacks the electron-rich C3 position of the indole ring. However, by employing specific reaction conditions and stoichiometry, formylation can be directed to the C5 position, yielding the desired product.

Experimental Protocol: Synthesis of tert-butyl 5-formyl-1H-indole-1-carboxylate

Materials:

-

Indole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (ACN)

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Boc Protection:

-

To a solution of indole (1.0 eq) in acetonitrile, add DMAP (0.1 eq) and Boc₂O (1.2 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 1H-indole-1-carboxylate.

-

-

Formylation:

-

Cool a solution of DMF (3.0 eq) in dichloromethane to 0 °C.

-

Slowly add POCl₃ (1.5 eq) to the cooled DMF solution and stir for 30 minutes to generate the Vilsmeier reagent.

-

Add a solution of tert-butyl 1H-indole-1-carboxylate (1.0 eq) in dichloromethane to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully pouring it into an ice-cold saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 5-formyl-1H-indole-1-carboxylate as a solid.

-

Diagram: Synthetic Workflow

Caption: Synthetic route to 1-Boc-5-formylindole.

The Role of 1-Boc-5-formylindole in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The aldehyde functionality of 1-Boc-5-formylindole provides a versatile entry point for the synthesis of a wide array of indole derivatives with potential therapeutic applications.

Reductive Amination

The aldehyde can readily undergo reductive amination with a variety of primary and secondary amines to introduce diverse side chains. This reaction is a cornerstone in creating libraries of compounds for screening against various biological targets. The resulting amines can be further functionalized, allowing for extensive structure-activity relationship (SAR) studies.

Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde is a suitable substrate for Wittig and Horner-Wadsworth-Emmons reactions, enabling the formation of carbon-carbon double bonds. This allows for the extension of the indole core and the introduction of different functional groups, which can modulate the pharmacological properties of the molecule.

Aldol and Related Condensation Reactions

Condensation reactions, such as the Aldol reaction, with enolates or other nucleophiles can be used to construct more complex carbon skeletons attached to the indole ring. These reactions are instrumental in building molecules with intricate three-dimensional structures, which can lead to enhanced target specificity and potency.

Diagram: Key Reactions in Drug Discovery

Caption: Applications of 1-Boc-5-formylindole.

Conclusion

Spectroscopic Characterization of 1-Boc-5-formylindoline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Boc-5-formylindoline, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide emphasizes the rationale behind experimental choices and provides detailed protocols to ensure data integrity and reproducibility.

Introduction

This compound, with the chemical formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol , is a versatile building block in medicinal chemistry.[1] The indoline core is a privileged scaffold in numerous pharmaceuticals, and the formyl group at the 5-position provides a reactive handle for further chemical modifications. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances the compound's stability and modulates its reactivity during synthetic transformations. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound, ensuring the reliability of subsequent synthetic steps.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that give rise to characteristic spectroscopic signals. Understanding these is crucial for accurate data interpretation.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

A. ¹H NMR Spectroscopy

Expected Chemical Shifts and Coupling Patterns:

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, aliphatic (indoline ring), Boc, and aldehyde protons. The chemical shifts are influenced by the electron-withdrawing nature of the formyl and Boc groups.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.8 - 10.0 | s | - |

| Aromatic-H (H-4) | 7.6 - 7.8 | d | ~8.0 |

| Aromatic-H (H-6) | 7.5 - 7.7 | dd | ~8.0, ~1.5 |

| Aromatic-H (H-7) | 7.3 - 7.5 | d | ~8.0 |

| Indoline-CH₂ (H-2) | 3.9 - 4.1 | t | ~8.5 |

| Indoline-CH₂ (H-3) | 3.0 - 3.2 | t | ~8.5 |

| Boc-(CH₃)₃ | 1.5 - 1.6 | s | - |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm, which serves as a convenient internal reference.[2]

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Apply a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual CHCl₃ signal at δ 7.26 ppm.

-

Integrate all signals to determine the relative number of protons.

-

B. ¹³C NMR Spectroscopy

Expected Chemical Shifts:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbons of the aldehyde and Boc groups are expected at the downfield end of the spectrum.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde C=O | 190 - 192 |

| Boc C=O | 152 - 154 |

| Aromatic C-5 | 130 - 132 |

| Aromatic C-7a | 145 - 147 |

| Aromatic C-3a | 133 - 135 |

| Aromatic C-4 | 125 - 127 |

| Aromatic C-6 | 124 - 126 |

| Aromatic C-7 | 115 - 117 |

| Boc C(CH₃)₃ | 80 - 82 |

| Indoline CH₂ (C-2) | 52 - 54 |

| Indoline CH₂ (C-3) | 28 - 30 |

| Boc C(CH₃)₃ | 28 - 29 |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals.

-

Set the spectral width to cover the range of 0-220 ppm.

-

Acquire a sufficient number of scans (typically several hundred to a few thousand) to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the CDCl₃ triplet centered at δ 77.16 ppm.[2]

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected Characteristic Absorptions:

The IR spectrum of this compound will be dominated by strong absorptions from the carbonyl groups.

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |

| Aldehyde C=O stretch | 1680 - 1700 | Strong |

| Carbamate (Boc) C=O stretch | 1690 - 1710 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Weak |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C-N stretch | 1350 - 1250 | Medium |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrument Setup:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the major peaks with their corresponding wavenumbers.

-

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass and Fragmentation:

-

Molecular Ion (M⁺): The expected exact mass of this compound (C₁₄H₁₇NO₃) is 247.1208.

-

Common Adducts: In electrospray ionization (ESI), common adducts such as [M+H]⁺ (m/z 248.1281), [M+Na]⁺ (m/z 270.1100), and [M+K]⁺ (m/z 286.0839) are expected.

-

Fragmentation: A characteristic fragmentation pattern would be the loss of the Boc group or isobutylene from the Boc group.

-

Loss of the tert-butyl group (-57 Da) to give a fragment at m/z 190.

-

Loss of isobutylene (-56 Da) to give a fragment at m/z 191.

-

Loss of the entire Boc group (-101 Da) to give a fragment corresponding to 5-formylindoline at m/z 146.

-

Experimental Protocol for Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable spray and maximum signal intensity.

-

Acquire data in positive ion mode.

-

Scan a mass range that includes the expected molecular ion and its adducts (e.g., m/z 100-500).

-

-

Data Processing:

-

The instrument software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and any common adducts.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.

-

Workflow for Spectroscopic Analysis

References

Reactivity of the formyl group at the 5-position of indoline

An In-Depth Technical Guide to the Reactivity of the Formyl Group at the 5-Position of Indoline

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a multitude of biologically active compounds.[1][2] Its three-dimensional, sp³-rich character provides a distinct advantage for achieving potent and selective interactions with complex biological targets.[2] Functionalization of this core, particularly at the 5-position of the aromatic ring, is a cornerstone of drug discovery programs. The introduction of a formyl group (-CHO) at this position creates a versatile chemical handle, opening a gateway to a vast chemical space through a variety of well-established synthetic transformations. This guide provides an in-depth exploration of the chemical reactivity of the 5-formyl group on the indoline nucleus, offering field-proven insights, detailed experimental protocols, and mechanistic rationale for researchers, scientists, and drug development professionals.

The Indoline Core: Electronic Landscape and the Influence of the 5-Formyl Substituent

The reactivity of 5-formylindoline is fundamentally governed by the electronic interplay between the indoline ring system and the aldehyde functionality.

-

The Indoline Ring: The indoline core consists of a benzene ring fused to a five-membered saturated heterocycle containing nitrogen. The lone pair of electrons on the indoline nitrogen can participate in resonance with the benzene ring, making the aromatic system electron-rich and generally activating it towards electrophilic substitution.[3][4]

-

The 5-Formyl Group: The formyl group is a moderately strong electron-withdrawing group (EWG) due to the electronegativity of the oxygen atom and its ability to participate in resonance. When attached to the 5-position, it exerts two primary effects:

-

Deactivation of the Aromatic Ring: It withdraws electron density from the benzene portion of the indoline, making the ring less susceptible to electrophilic aromatic substitution compared to unsubstituted indoline.

-

Electrophilic Activation of the Carbonyl Carbon: It renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This electrophilicity is the cornerstone of its synthetic utility.

-

This electronic push-pull dynamic is central to understanding and exploiting the chemistry of 5-formylindoline.

Caption: Logical relationship of electronic influences in 5-formylindoline.

Key Synthetic Transformations of the 5-Formyl Group

The electrophilic nature of the formyl carbon is the primary driver for its synthetic transformations. We will explore three pillars of its reactivity: Reductive Amination, Wittig Olefination, and Aldol Condensation.

Reductive Amination: Gateway to Amine Derivatives

Reductive amination is arguably the most powerful method for converting aldehydes into amines, providing a direct route to secondary and tertiary amines which are ubiquitous in pharmaceuticals. The reaction proceeds via the in situ formation of an imine or iminium ion, which is then reduced by a hydride source.

Mechanism & Rationale: The process involves two key steps:

-

Imine Formation: The amine nucleophile attacks the electrophilic carbonyl carbon of 5-formylindoline, followed by dehydration to form a C=N double bond (an imine). This step is typically reversible and often acid-catalyzed to facilitate the dehydration.

-

Reduction: A selective reducing agent, introduced to the reaction, reduces the imine to the corresponding amine.

Choice of Reagent: The success of a one-pot reductive amination hinges on the choice of reducing agent. It must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine/iminium ion.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for many applications. It is less reactive than NaBH₄, tolerates mildly acidic conditions (which favor imine formation), and does not readily reduce aldehydes or ketones.

-

Catalytic Hydrogenation (H₂/Pd-C): This is a classic and clean method, producing only water as a byproduct. However, it is incompatible with functional groups that can also be reduced, such as alkenes, alkynes, or nitro groups.[5]

Caption: Workflow for the reductive amination of 5-formylindoline.

Protocol: One-Pot Reductive Amination using NaBH(OAc)₃

This protocol describes the synthesis of a secondary amine derivative from 5-formylindoline and a primary amine.

-

Materials:

-

5-Formylindoline (1.0 eq)

-

Primary Amine (e.g., benzylamine) (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid (optional, 0.1 eq)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine, Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-formylindoline and the chosen solvent (DCM or DCE).

-

Add the primary amine (1.1 eq). If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

-

Stir the mixture at room temperature for 20-30 minutes. A small amount of acetic acid can be added to catalyze imine formation, particularly with less nucleophilic amines.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Scientist's Note: This is done portion-wise to control any potential exotherm and off-gassing.

-

Allow the reaction to stir at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Trustworthiness (Self-Validation): The use of a mild hydride donor (NaBH(OAc)₃) ensures that the aldehyde is not prematurely reduced, allowing for the formation of the imine intermediate which is more electrophilic and thus more readily reduced.[6][7] The basic workup neutralizes the acetic acid and removes any boron-containing byproducts.

The Wittig Reaction: Constructing Carbon-Carbon Double Bonds

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of an alkene by reacting an aldehyde or ketone with a phosphonium ylide (a Wittig reagent).[8][9] This reaction is exceptionally valuable for converting the 5-formyl group into a variety of vinyl-substituted indolines.

Mechanism & Rationale: The reaction proceeds via a cycloaddition mechanism.

-

Ylide Formation: The Wittig reagent (a phosphorus ylide) is typically prepared by deprotonating a phosphonium salt with a strong base (e.g., n-butyllithium, NaH).[8]

-

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 5-formylindoline. This forms a four-membered ring intermediate called an oxaphosphetane.[10]

-

Cycloreversion: The oxaphosphetane collapses, breaking the C-P and C-O bonds and forming a new C=C bond (the alkene) and a P=O bond (triphenylphosphine oxide). The formation of the highly stable P=O bond is the thermodynamic driving force for the reaction.[8][10]

The stereochemical outcome (E/Z selectivity) of the Wittig reaction depends heavily on the nature of the ylide. Stabilized ylides (containing an adjacent electron-withdrawing group) generally yield (E)-alkenes, while non-stabilized ylides (containing adjacent alkyl groups) tend to produce (Z)-alkenes.[9][10]

Protocol: Wittig Olefination with a Stabilized Ylide

This protocol describes the synthesis of an (E)-alkene from 5-formylindoline.

-

Materials:

-

(Carbethoxymethyl)triphenylphosphonium bromide (1.0 eq)

-

Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

5-Formylindoline (1.0 eq)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate, Brine, Anhydrous MgSO₄

-

-

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (e.g., KOtBu) portion-wise. The solution should turn a characteristic deep color (often orange or red), indicating ylide formation. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes. Scientist's Note: Pre-formation of the ylide is crucial. The choice of base is critical; for stabilized ylides, weaker bases like KOtBu or Na₂CO₃ can sometimes be used, whereas non-stabilized ylides require very strong bases like n-BuLi.[11]

-

In a separate flask, dissolve 5-formylindoline in a minimum amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product. Scientist's Note: A major byproduct is triphenylphosphine oxide, which can often be challenging to separate completely by column chromatography. Sometimes, it can be precipitated out from a nonpolar solvent like hexanes/ether.

-

Aldol Condensation: C-C Bond Formation via Enolates

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound.[12][13] In the context of 5-formylindoline, it serves as the electrophilic partner in a "crossed" or "mixed" aldol reaction, reacting with an enolizable ketone or aldehyde.[12]

Mechanism & Rationale (Base-Catalyzed):

-

Enolate Formation: A base removes an acidic α-hydrogen from a ketone (e.g., acetone) to form a nucleophilic enolate ion.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 5-formylindoline to form a β-hydroxy ketone (the "aldol addition" product).[14]

-

Dehydration: Under heating or stronger basic/acidic conditions, the intermediate alcohol is eliminated as a molecule of water to form an α,β-unsaturated ketone (the "aldol condensation" product). This final product is often favored due to the stability gained from the extended conjugated system.[12][15]

To prevent a complex mixture of products, crossed aldol reactions are most effective when one carbonyl partner (in this case, 5-formylindoline) has no α-hydrogens and thus cannot self-condense.[12][14]

Protocol: Base-Catalyzed Crossed Aldol Condensation

This protocol describes the reaction of 5-formylindoline with acetone.

-

Materials:

-

5-Formylindoline (1.0 eq)

-

Acetone (can be used as solvent, large excess)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0 eq)

-

Ethanol or Water

-

Dilute Hydrochloric Acid (HCl)

-

Ethyl Acetate, Brine, Anhydrous MgSO₄

-

-

Procedure:

-

In a round-bottom flask, dissolve 5-formylindoline in a mixture of ethanol and acetone.

-

In a separate beaker, prepare a solution of NaOH in water.

-

Cool the aldehyde/ketone solution to 0-10 °C in an ice-water bath.

-

Add the aqueous NaOH solution dropwise to the stirring mixture. Scientist's Note: Maintaining a low temperature during the addition favors the initial aldol addition product and controls the reaction rate. Allowing the reaction to warm up or heating it will drive the dehydration to the condensation product.[16]

-

Stir the reaction at room temperature for 2-6 hours. A precipitate may form as the product is often less soluble than the starting materials. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into a beaker of ice water and slowly neutralize with dilute HCl until the pH is ~7.

-

Collect the precipitated solid by vacuum filtration. If no solid forms, extract the mixture with ethyl acetate (3x).

-

Wash the collected solid (or the combined organic extracts) with water and brine.

-

Dry the organic solution over anhydrous MgSO₄, filter, and concentrate.

-

Recrystallize or purify the crude product by column chromatography.

-

Data Summary

The following table provides a generalized summary of the discussed reactions. Actual yields and conditions may vary based on the specific substrate and scale.

| Reaction | Key Reagents | Typical Solvent(s) | Product Type | Key Insights |

| Reductive Amination | Amine, NaBH(OAc)₃ | DCM, DCE | Secondary/Tertiary Amine | Mild and highly selective for imine reduction; tolerates a wide range of functional groups.[6][7] |

| Wittig Reaction | Phosphonium Ylide (prepared with strong base) | THF, DMF, DMSO | Alkene | Powerful C=C bond formation; stereochemistry is dependent on ylide stability.[9][10] |

| Aldol Condensation | Enolizable Ketone/Aldehyde, Base (NaOH) or Acid | Ethanol, Water | α,β-Unsaturated Carbonyl | Excellent for C-C bond formation; 5-formylindoline acts as a non-enolizable electrophile.[12][17] |

Conclusion

The formyl group at the 5-position transforms the indoline scaffold from a mere structural core into a highly versatile platform for synthetic diversification. Its pronounced electrophilicity at the carbonyl carbon allows for reliable and high-yielding transformations, including reductive amination, olefination, and aldol reactions. A thorough understanding of the electronic properties of the starting material and the mechanisms of these key reactions empowers chemists in drug discovery and materials science to rationally design and execute synthetic routes to novel and complex molecules. The protocols and insights provided herein serve as a robust foundation for leveraging the full potential of 5-formylindoline in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Properties of the indole ring in metal complexes. A comparison with the phenol ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. nbinno.com [nbinno.com]

- 12. Aldol condensation - Wikipedia [en.wikipedia.org]

- 13. Aldol reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. New formyl indole derivatives based on thiobarbituric acid and their nano-formulations; synthesis, characterization, parasitology and histopathology investigations - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1-Boc-5-formylindoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the untapped potential of 1-Boc-5-formylindoline derivatives in drug discovery. By leveraging the reactive 5-formyl group for the synthesis of diverse derivatives, such as Schiff bases and chalcones, a wide spectrum of therapeutic activities can be explored. This document provides a comprehensive overview of the synthesis of the core scaffold, detailed protocols for evaluating potential biological activities—including anticancer, antimicrobial, and antioxidant effects—and a framework for interpreting the resulting data. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to investigate this promising class of compounds.

Introduction: The Indoline Scaffold as a Versatile Pharmacophore

The indoline ring system, a saturated analog of indole, is a cornerstone in the design of novel therapeutic agents.[1] Its three-dimensional structure provides a rigid framework that can be strategically functionalized to interact with a variety of biological targets. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the 1-position enhances the stability of the indoline ring and allows for controlled synthetic manipulations. Furthermore, the presence of a formyl group at the 5-position offers a reactive handle for the facile synthesis of a diverse library of derivatives. This guide will focus on the potential biological activities of these derivatives, providing the scientific rationale and experimental framework for their exploration.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a critical first step in the exploration of its derivatives. A common and efficient route involves the protection of the indole nitrogen, followed by formylation and subsequent reduction of the indole ring to the corresponding indoline.

Synthetic Workflow

A typical synthetic route is outlined below. This multi-step process begins with the readily available indole, which is first protected with a Boc group. The resulting N-Boc-indole can then be formylated at the 5-position, followed by a selective reduction of the pyrrole ring to yield the target indoline.

Caption: Synthetic workflow for this compound.

Key Synthetic Considerations

-

Boc Protection: The protection of the indole nitrogen with a Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). This step is crucial for preventing side reactions at the nitrogen atom during subsequent synthetic transformations.

-

Formylation: The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings like N-Boc-indole. This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the formylating agent.

-

Indole to Indoline Reduction: The reduction of the indole nucleus to an indoline can be achieved using various reducing agents. A particularly effective method for N-protected indoles involves the use of a borane reagent, such as borane-tetrahydrofuran complex or sodium cyanoborohydride, in the presence of an acid like trifluoroacetic acid (TFA).[2] This method offers good yields and selectivity for the reduction of the pyrrole ring while leaving the benzene ring and other functional groups intact. An alternative method involves catalytic hydrogenation.

Potential Biological Activities of this compound Derivatives

The 5-formyl group of this compound is a versatile functional group that can readily undergo condensation reactions with various nucleophiles to generate a diverse array of derivatives. This section will focus on two major classes of derivatives, Schiff bases and chalcones, and their potential biological activities based on extensive research on analogous indole-containing compounds.

Schiff Base Derivatives: A Gateway to Anticancer and Antimicrobial Agents

Schiff bases, formed by the condensation of the 5-formyl group with primary amines, are a well-established class of biologically active compounds.[3] The resulting imine bond is a key structural feature that contributes to their therapeutic potential.

Numerous studies have demonstrated the potent anticancer activity of Schiff bases derived from indole aldehydes.[4][5] These compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and the modulation of key signaling pathways. The cytotoxicity of these derivatives is often evaluated against a panel of human cancer cell lines.

Hypothesized Mechanism of Action:

Caption: Hypothesized anticancer mechanism of indoline Schiff base derivatives.

Indole-based Schiff bases have also shown significant promise as antimicrobial agents against a broad spectrum of bacteria and fungi.[6] The lipophilicity of these compounds, which can be tuned by the choice of the amine substituent, often plays a crucial role in their ability to penetrate microbial cell membranes.

Chalcone Derivatives: Exploring Anticancer and Antioxidant Properties

Chalcones are biogenetic precursors of flavonoids and are characterized by an open-chain α,β-unsaturated ketone system.[7] Derivatives synthesized via the Claisen-Schmidt condensation of this compound with various acetophenones are expected to exhibit significant biological activities.

Indole-chalcone hybrids have been extensively investigated as potent anticancer agents.[8][9] Their mechanism of action is often attributed to the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase.

Hypothesized Mechanism of Action:

Caption: Hypothesized tubulin polymerization inhibition by indoline chalcone derivatives.

The phenolic and indolic moieties often present in chalcone derivatives can act as potent antioxidants by scavenging free radicals.[7][10] The antioxidant capacity of these compounds is crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of newly synthesized this compound derivatives, a series of robust and standardized in vitro assays are essential. The following protocols provide detailed, step-by-step methodologies for assessing anticancer, antimicrobial, and antioxidant activities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method for evaluating the antioxidant potential of a compound.[10]

Protocol:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM) and various concentrations of the test compounds.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.

-

IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH free radicals.

Data Interpretation and Future Directions

The data generated from the aforementioned assays will provide a preliminary assessment of the biological activities of the synthesized this compound derivatives.

-

Anticancer Activity: Low IC₅₀ values in the MTT assay indicate potent cytotoxic activity. Promising compounds should be further investigated for their mechanism of action through cell cycle analysis, apoptosis assays, and target-based assays (e.g., tubulin polymerization inhibition).

-

Antimicrobial Activity: Low MIC values suggest strong antimicrobial potential. Further studies should include a broader panel of microbial strains, including drug-resistant isolates, and time-kill kinetic studies.

-

Antioxidant Activity: Low IC₅₀ values in the DPPH assay indicate significant antioxidant capacity. Further evaluation can be performed using other antioxidant assays such as the ABTS or ORAC assay.

The versatility of the this compound scaffold presents a wealth of opportunities for the development of novel therapeutic agents. Future research should focus on expanding the library of derivatives, establishing structure-activity relationships (SAR), and advancing the most promising compounds to in vivo studies.

References

- 1. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 2. mediresonline.org [mediresonline.org]

- 3. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. eprints.utar.edu.my [eprints.utar.edu.my]

- 10. researchgate.net [researchgate.net]

The Advent and Ascendance of N-Boc Indolines: A Technical Guide to a Cornerstone of Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged motif in a vast array of natural products and pharmacologically active compounds. However, the inherent reactivity of the indoline nitrogen has historically presented a significant challenge in synthetic chemistry. This in-depth technical guide chronicles the discovery and development of N-Boc protected indolines, a pivotal advancement that unlocked the full synthetic potential of this crucial heterocycle. We will explore the pre-Boc era of indoline chemistry, detailing the limitations of traditional N-acyl protecting groups. The guide will then pivot to the seminal work that introduced the tert-butoxycarbonyl (Boc) group as a superior solution for indoline nitrogen protection, with a focus on the causal factors that led to its widespread adoption. Subsequently, a comprehensive overview of modern synthetic methodologies for the preparation of N-Boc indolines will be presented, including detailed, field-proven protocols and a comparative analysis of their efficiencies. This guide aims to provide both a historical perspective and a practical, in-depth resource for researchers leveraging N-Boc indolines in their synthetic endeavors.

Introduction: The Indoline Nucleus and the N-Protection Dilemma

The indoline ring system, a dihydro derivative of indole, is a fundamental structural unit in numerous biologically active molecules. Its presence in natural alkaloids and its utility as a synthetic intermediate in drug discovery programs underscore its importance in medicinal chemistry. However, the secondary amine of the indoline nucleus is a locus of reactivity that can complicate synthetic transformations. The lone pair of electrons on the nitrogen atom renders it nucleophilic and susceptible to oxidation, alkylation, and acylation, often leading to undesired side reactions and low yields in multi-step syntheses.

To mitigate these issues, the protection of the indoline nitrogen is a critical strategic consideration. An ideal protecting group for this purpose should be:

-

Easy to install in high yield under mild conditions.

-

Stable to a wide range of reaction conditions, including strongly basic and organometallic reagents.

-

Inert to various synthetic transformations on other parts of the indoline scaffold.

-

Readily cleavable in high yield under specific and mild conditions that do not affect other functional groups.

-

Capable of directing reactivity to other positions of the indoline ring system in a controlled manner.

This guide will illuminate the historical progression of N-protection strategies for indolines, culminating in the widespread adoption of the tert-butoxycarbonyl (Boc) group, which has largely fulfilled these stringent requirements.

The Pre-Boc Era: Limitations of Traditional N-Acyl Protecting Groups

Prior to the widespread use of the Boc group, the indoline nitrogen was typically protected with acyl groups, such as acetyl (Ac) and benzoyl (Bz). These groups could be introduced by reacting indoline with the corresponding acyl chloride or anhydride.

While offering a degree of protection, N-acetyl and N-benzoyl indolines suffer from significant drawbacks that limit their synthetic utility:

-

Lability to Nucleophiles and Bases: The amide bond in N-acyl indolines is susceptible to cleavage under nucleophilic and basic conditions, precluding the use of many standard organic reactions.

-

Difficulty in Deprotection: The removal of N-acyl groups often requires harsh acidic or basic hydrolysis conditions, which are incompatible with sensitive functional groups that may be present on the molecule.

-

Altered Reactivity: The electron-withdrawing nature of the acyl group deactivates the aromatic ring of the indoline, affecting its reactivity in electrophilic aromatic substitution reactions.

These limitations created a need for a more robust and versatile protecting group for the indoline nitrogen, setting the stage for the introduction of the N-Boc moiety.

The Dawn of a New Era: The Discovery and Impact of N-Boc Protected Indolines

The introduction of the tert-butoxycarbonyl (Boc) group revolutionized peptide synthesis and was subsequently adopted for the protection of a wide range of amines. Its application to indoline chemistry, while not marked by a single "discovery" paper in the traditional sense, gained significant traction in the early 1990s. A pivotal publication by Masatomo Iwao and Tsukasa Kuraishi in 1992 stands out as a landmark in demonstrating the unique advantages of the N-Boc group in directing the reactivity of the indoline nucleus.

Their work on the directed ortho-lithiation of 1-(tert-butoxycarbonyl)indoline showcased the power of the N-Boc group to control regioselectivity. They found that treatment of N-Boc indoline with sec-butyllithium and TMEDA at -78 °C resulted in exclusive lithiation at the C-7 position. This was a significant breakthrough, as direct functionalization of the indoline benzene ring was notoriously difficult. The authors explicitly stated that the tert-butoxycarbonyl group was essential for achieving this C-7 selectivity.

This ability to functionalize the C-7 position opened up new avenues for the synthesis of complex indoline-containing molecules. The rationale for the success of the N-Boc group in this context lies in its unique combination of electronic and steric properties:

-

Directing Group Ability: The carbonyl oxygen of the Boc group can coordinate to the lithium cation, positioning the organolithium base for deprotonation at the adjacent C-7 position.

-

Steric Hindrance: The bulky tert-butyl group may play a role in directing the base away from the more sterically accessible C-2 and C-3 positions of the pyrrolidine ring.

-

Stability to Strong Bases: Crucially, the carbamate linkage of the N-Boc group is stable to the strongly basic conditions of the lithiation reaction, a feat not achievable with N-acyl protecting groups.

The work of Iwao and Kuraishi, and others in this period, firmly established N-Boc indoline as a versatile and indispensable intermediate in organic synthesis.

Modern Synthetic Methodologies for N-Boc Protected Indolines

The growing importance of N-Boc indolines spurred the development of efficient and scalable synthetic methods. While the direct Boc-protection of indoline is a viable route, the most common and versatile approach involves the synthesis of an N-Boc indole followed by the reduction of the pyrrole ring.

N-Boc Protection of Indoles and Indolines

The standard method for the N-Boc protection of indoles or indolines involves their reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. 4-(Dimethylamino)pyridine (DMAP) is a commonly used catalyst for this transformation.

Experimental Protocol: N-Boc Protection of Indole

-

To a solution of indole (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile) is added 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with water, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the N-Boc indole.

Catalytic Hydrogenation of N-Boc Indoles

The reduction of the 2,3-double bond of N-Boc indoles is the most widely employed method for the synthesis of N-Boc indolines. This transformation is typically achieved through catalytic hydrogenation using a variety of transition metal catalysts.

Palladium on carbon (Pd/C) is a cost-effective and efficient catalyst for the hydrogenation of N-Boc indoles. The reaction is typically carried out under an atmosphere of hydrogen gas.

Experimental Protocol: Palladium-Catalyzed Hydrogenation of N-Boc Indole

-

A flask is charged with N-Boc indole (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Palladium on carbon (10 wt. %, 5-10 mol %) is carefully added to the solution.

-

The flask is evacuated and backfilled with hydrogen gas (using a balloon or a Parr hydrogenator).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with the solvent.

-

The filtrate is concentrated under reduced pressure to afford the N-Boc indoline, which is often pure enough for subsequent steps.

For the synthesis of chiral indolines, asymmetric hydrogenation of prochiral N-Boc indoles is a powerful strategy. Chiral ruthenium complexes, such as those derived from PhTRAP ligands, have been shown to be highly effective for this transformation, providing access to enantioenriched N-Boc indolines with high enantiomeric excesses.[1]

Table 1: Comparison of Catalytic Systems for the Hydrogenation of N-Boc Indoles

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Pd/C, H₂ | 1 atm H₂, RT, MeOH | Cost-effective, readily available, simple procedure. | Not suitable for asymmetric synthesis. |

| [RuCl(p-cymene){(R,R)-(S,S)-PhTRAP}]Cl | 50 atm H₂, 60 °C, EtOH | High enantioselectivity for a range of substrates.[1] | Requires specialized chiral ligands and higher pressures. |

| Ir-based catalysts | High pressure H₂, various chiral ligands | Can offer complementary reactivity and selectivity. | Often require high catalyst loadings and pressures. |

Deprotection of N-Boc Indolines

The facile removal of the Boc group under acidic conditions is one of its key advantages. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common reagent system for this purpose. The deprotection proceeds via cleavage of the tert-butyl-oxygen bond, generating the unstable carbamic acid, which spontaneously decarboxylates to yield the free indoline and gaseous byproducts (isobutylene and carbon dioxide).

Experimental Protocol: Deprotection of N-Boc Indoline

-

The N-Boc indoline (1.0 eq) is dissolved in dichloromethane (DCM).

-

Trifluoroacetic acid (TFA, 5-10 eq) is added dropwise to the solution at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-4 hours, or until the starting material is consumed (monitored by TLC).

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

The organic layer is dried and concentrated to give the deprotected indoline.

Conclusion

The introduction of the N-Boc protecting group marked a turning point in the synthetic chemistry of indolines. Its unique combination of stability, directing ability, and facile cleavage has transformed this important heterocyclic scaffold from a challenging synthetic target into a versatile and readily manipulable building block. The seminal work on directed lithiation in the early 1990s highlighted the profound impact of the Boc group on controlling reactivity, while subsequent developments in catalytic hydrogenation have provided highly efficient and even enantioselective routes to N-Boc indolines. This guide has provided a historical and technical overview of this indispensable tool in the modern synthetic chemist's arsenal, offering both context for its development and practical protocols for its application. As the demand for novel and complex indoline-containing molecules continues to grow, the legacy and utility of N-Boc protected indolines are certain to endure.

References

A Senior Application Scientist's Guide to 1-Boc-5-formylindoline: Sourcing, Purity Assessment, and Quality Control

Abstract

1-Boc-5-formylindoline (CAS No. 879887-32-8) has emerged as a pivotal building block in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Its unique structure, featuring a protected indoline core with a reactive aldehyde handle, makes it an invaluable intermediate for synthesizing complex heterocyclic scaffolds and novel therapeutic agents.[2] However, the success and reproducibility of synthetic campaigns heavily rely on the purity and quality of this starting material. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of commercial suppliers, critical purity considerations, and robust analytical methodologies for the quality control of this compound. We will explore the causality behind experimental choices in purity assessment and provide a self-validating protocol for incoming material verification, ensuring the integrity of your research from the very first step.

The Strategic Importance of this compound in Synthesis

The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen serves a critical purpose: it deactivates the otherwise reactive amine, preventing unwanted side reactions and allowing for precise chemical modifications at other positions.[2][3] The formyl group at the 5-position provides a versatile chemical handle for a wide array of transformations, including:

-

Reductive Amination: To introduce diverse amine-containing fragments.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For carbon-carbon bond formation and the synthesis of olefin derivatives.

-

Condensation Reactions: To build more complex heterocyclic systems.

Given its role as a foundational starting material, any impurities can lead to significant downstream consequences, including low yields, difficult purification, and the generation of unintended side products, ultimately compromising project timelines and resource allocation.

Commercial Availability and Purity Landscape

A variety of chemical suppliers offer this compound. However, the stated purity and the rigor of the accompanying analytical data can vary. It is incumbent upon the researcher to perform due diligence. Below is a summary of representative commercial offerings.

| Supplier | CAS Number | Stated Purity | Typical Analytical Data Provided |

| Sigma-Aldrich | 879887-32-8 | ≥98% | Certificate of Analysis (CoA) often available, typically includes NMR and/or HPLC. |

| Ambeed, Inc. | 879887-32-8 | 98% | Purity confirmed by analytical testing. |

| Chem-Impex | 279256-09-6* | ≥98% (NMR)[2] | Stated purity based on Nuclear Magnetic Resonance (NMR) analysis. |

| Generic Suppliers | 879887-32-8 | Varies (e.g., 95%-99%) | Often specified by HPLC/GC; availability and detail of CoA may vary. |

*Note: Some suppliers may list related indole structures. It is crucial to verify the indoline (saturated five-membered ring) versus the indole (aromatic five-membered ring) structure.

Expert Insight: The stated purity of "≥98%" is a common specification, but the nature of the remaining ≤2% is critically important. Potential process-related impurities, such as the de-protected 5-formylindoline or the unformylated 1-Boc-indoline, can have reactivities that interfere with subsequent steps. A comprehensive Certificate of Analysis is therefore more valuable than a simple purity statement.

Analytical Methodologies for Purity Verification

Independent verification of purity is a cornerstone of good laboratory practice.[4] For this compound, a combination of chromatographic and spectroscopic techniques provides a complete picture of the material's quality.[]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity assessment. A reversed-phase method is typically employed to separate the nonpolar this compound from more polar or less polar impurities.

Causality of Method Design:

-

Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately nonpolar analyte.

-

Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is used. Starting with a higher water concentration allows polar impurities to elute first. Gradually increasing the organic solvent concentration then elutes the main compound, followed by any less polar impurities.

-

Detector: A UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm or 280 nm) ensures high sensitivity for the analyte and related aromatic impurities.

Ion-suppression, by adding a small amount of acid like trifluoroacetic acid (TFA) to the mobile phase, can improve peak shape for any acidic or basic impurities.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC provides purity data, ¹H NMR confirms the structural identity and can reveal impurities that may co-elute with the main peak in HPLC.

Key Diagnostic Signals for this compound:

-

~9.8 ppm (singlet, 1H): The aldehyde proton (CHO). Its presence and integration to one proton are crucial for identity confirmation.

-

~7.6-7.8 ppm (multiplets, 2H): Aromatic protons ortho and para to the formyl group.

-

~8.0 ppm (doublet, 1H): Aromatic proton on the Boc-protected ring.

-

~4.0 ppm (triplet, 2H): Methylene protons adjacent to the nitrogen (-N-CH₂-).

-

~3.1 ppm (triplet, 2H): Methylene protons adjacent to the aromatic ring (-Ar-CH₂-).

-

~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl (Boc) group. The large integration value of this peak makes it an excellent internal reference for relative quantification of impurities.

Trustworthiness through Integration: By comparing the integration of impurity peaks to the integration of a well-resolved signal from the main compound (e.g., the aldehyde proton), a semi-quantitative assessment of purity can be made.

Visualizing the Quality Control Workflow

A systematic workflow ensures that every batch of starting material is validated before use. This process prevents costly downstream failures and ensures experimental reproducibility.

Caption: Quality Control workflow for incoming this compound.

Protocol: Incoming Quality Control Assessment

This protocol provides a self-validating system for any researcher to confirm the identity and purity of a newly acquired batch of this compound.

Materials:

-

This compound (new batch)

-

HPLC-grade acetonitrile and water

-

Trifluoroacetic acid (TFA)

-

Deuterated chloroform (CDCl₃) or DMSO-d₆

-

Analytical balance, vials, volumetric flasks

-

HPLC system with UV detector

-

NMR spectrometer (≥400 MHz recommended)

Methodology:

Part A: HPLC Purity Analysis

-

Standard Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 254 nm.

-

-

Analysis: Inject the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Acceptance Criteria: Purity ≥ 98.0%.

Part B: NMR Identity Confirmation

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of CDCl₃.

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis:

-

Confirm the presence of all key diagnostic signals as listed in Section 3.2.

-

Check for the absence of significant impurity signals. Pay close attention to the aromatic region for isomers and the aliphatic region for solvent residue or by-products.

-

Ensure the integration ratios are correct (e.g., the 9H singlet of the Boc group should be nine times the intensity of the 1H singlet of the aldehyde).

-

-

Acceptance Criteria: Spectrum must be consistent with the structure of this compound and free of significant impurities.

Potential Impurities and Their Significance

Understanding potential impurities is key to troubleshooting synthetic issues.

Caption: Structure of this compound and common impurities.

-

5-Formylindoline: This impurity has a free secondary amine, which can compete in nucleophilic addition or acylation reactions.

-

1-Boc-indoline: An unreactive impurity that will reduce the effective molarity of your starting material, leading to lower yields.

-

Isomeric Impurities: Can lead to complex product mixtures that are difficult to separate and characterize.

Conclusion

This compound is a powerful tool in the arsenal of the medicinal chemist. However, its utility is directly tied to its purity. By partnering with reliable commercial suppliers, understanding the critical analytical techniques for quality assessment, and implementing a robust incoming QC protocol, researchers can ensure the integrity and reproducibility of their synthetic efforts. This guide provides the foundational knowledge and practical steps to confidently source and utilize high-purity this compound, paving the way for successful drug discovery and development programs.

References

- 1. Application of Fragment-Based Drug Discovery to Versatile Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 1-Boc-5-formylindoline via Vilsmeier-Haack Formylation

Abstract

1-Boc-5-formylindoline is a pivotal building block in contemporary medicinal chemistry and pharmaceutical development, serving as a versatile precursor for a wide array of complex molecular architectures. This document provides a comprehensive, field-proven guide for its synthesis from 1-Boc-indoline. We detail a robust protocol centered on the Vilsmeier-Haack reaction, a classic and highly effective method for the formylation of electron-rich heterocycles.[1][2][3] This guide delves into the underlying reaction mechanism, provides a meticulously detailed step-by-step experimental procedure, outlines critical safety considerations, and offers practical troubleshooting advice to ensure reproducible, high-yield synthesis.

Introduction and Scientific Principle

The introduction of a formyl (-CHO) group into an aromatic system is a fundamental transformation in organic synthesis. The resulting aldehyde functionality is a synthetic linchpin, readily participating in reactions such as reductive amination, oxidation to a carboxylic acid, and various carbon-carbon bond-forming reactions.[4] For the indoline scaffold, which is a core component of numerous natural products and pharmaceuticals, site-selective formylation is of paramount importance.

The Vilsmeier-Haack reaction is the method of choice for this transformation due to its reliability and high efficiency with electron-rich aromatic substrates.[3][5] The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a dehydrating acid chloride like phosphorus oxychloride (POCl₃).

Reaction Mechanism

The synthesis proceeds through a well-established electrophilic aromatic substitution mechanism:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl oxygen of DMF, leading to the formation of the highly electrophilic chloroiminium cation (the Vilsmeier reagent).

-

Electrophilic Attack: The electron-rich indoline ring acts as a nucleophile. The nitrogen atom of the indoline ring is a powerful activating group, directing the electrophilic substitution primarily to the para position (C5), which is sterically accessible and electronically favored.

-

Aromatization and Hydrolysis: The resulting intermediate loses a proton to restore aromaticity, forming an iminium salt. This salt is then hydrolyzed during the aqueous workup step to yield the final product, this compound.

.

Caption: Vilsmeier-Haack reaction mechanism for the formylation of 1-Boc-indoline.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and can be scaled with appropriate safety and engineering controls.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 1-Boc-indoline | >98% Purity | Sigma-Aldrich | Starting material |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics | Must be dry |

| Phosphorus oxychloride (POCl₃) | >99% | Alfa Aesar | Highly corrosive, handle with extreme care |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction |

| Saturated Sodium Bicarbonate | ACS Grade | VWR | For neutralization and workup |

| Anhydrous Magnesium Sulfate | ACS Grade | EMD Millipore | For drying organic layers |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography |

| Ethyl Acetate | HPLC Grade | J.T. Baker | Eluent for chromatography |

| Hexanes | HPLC Grade | J.T. Baker | Eluent for chromatography |

Critical Safety Precautions

-

Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing heat and toxic HCl gas. All operations involving POCl₃ must be conducted in a certified chemical fume hood. [6][7]

-

Personal Protective Equipment (PPE) , including safety goggles, a flame-resistant lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene), is mandatory.

-

The reaction quenching step is highly exothermic . The reaction mixture must be added slowly to a well-stirred ice/water mixture to control the temperature rise.

-

DMF is a skin irritant and can be absorbed through the skin. Avoid direct contact.

Step-by-Step Synthesis Procedure

-

Vilsmeier Reagent Preparation:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (15 mL, 0.194 mol).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃) (5.5 mL, 0.059 mol) dropwise via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.

-

-

Formylation Reaction:

-

In a separate flask, dissolve 1-Boc-indoline (10.0 g, 0.046 mol) in anhydrous DMF (20 mL).

-

Add the solution of 1-Boc-indoline to the pre-formed Vilsmeier reagent dropwise over 15 minutes at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C using an oil bath and maintain for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% Ethyl Acetate in Hexanes) until the starting material is consumed.

-

-

Reaction Quenching and Workup:

-

Prepare a 1 L beaker containing 400 g of crushed ice and 100 mL of water.

-

CAREFULLY and SLOWLY , pour the warm reaction mixture into the stirred ice-water slurry. This step is highly exothermic and should be done in the fume hood.

-

Once the addition is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the mixture until the pH is ~7-8. (Caution: CO₂ evolution).

-

Stir the resulting suspension for 30 minutes. A precipitate of the crude product should form.

-

-

Extraction and Isolation:

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white to pale yellow solid.

-

Quantitative Data and Workflow

Summary of Reaction Parameters

| Parameter | Value | Notes |

| 1-Boc-indoline (Substrate) | 1.0 eq (e.g., 10.0 g) | Limiting reagent |

| POCl₃ | 1.3 eq | Activates DMF |

| DMF | Solvent & Reagent | Use anhydrous grade |

| Reaction Temperature | 60 °C | Optimal for driving the reaction to completion |

| Reaction Time | 2-3 hours | Monitor by TLC |

| Expected Yield | 75-90% | Post-purification |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is flame-dried and reagents (especially DMF) are anhydrous. |

| Insufficient reaction time or temperature. | Confirm temperature with a calibrated thermometer and extend reaction time, monitoring by TLC. | |

| Low Yield | Incomplete reaction. | See above. |

| Product loss during workup/extraction. | Ensure complete neutralization before extraction. Perform multiple extractions (3x) to maximize recovery. | |

| Difficult purification. | Optimize the eluent system for chromatography; a shallower gradient may improve separation. | |

| Multiple Products | Formation of other isomers (e.g., C7 formylation). | While C5 is strongly preferred, minor isomers can form. Careful chromatography is essential for isolation of the desired product. |

| Decomposition during heating. | Do not exceed the recommended reaction temperature. |

Conclusion

The Vilsmeier-Haack reaction provides a highly reliable and scalable method for the synthesis of this compound from 1-Boc-indoline. By adhering to the detailed protocol and exercising the necessary safety precautions, researchers can consistently obtain the desired product in high yield and purity. This versatile intermediate is thus made readily accessible for further elaboration in drug discovery and development programs.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aml.iaamonline.org [aml.iaamonline.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Introduction: The Strategic Importance of Formylated Indolines